N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 874787-75-4
VCID: VC6653693
InChI: InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-9-11(2)5-6-12(14)3/h5-6,9,13H,4,7-8,10H2,1-3H3
SMILES: CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Molecular Formula: C14H21NO4S2
Molecular Weight: 331.45

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide

CAS No.: 874787-75-4

Cat. No.: VC6653693

Molecular Formula: C14H21NO4S2

Molecular Weight: 331.45

* For research use only. Not for human or veterinary use.

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide - 874787-75-4

Specification

CAS No. 874787-75-4
Molecular Formula C14H21NO4S2
Molecular Weight 331.45
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-9-11(2)5-6-12(14)3/h5-6,9,13H,4,7-8,10H2,1-3H3
Standard InChI Key LIDKHTJGWBFNOT-UHFFFAOYSA-N
SMILES CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name reflects its intricate architecture:

  • 1λ⁶-thiolan-3-yl: A five-membered sulfur-containing ring (thiolane) with two oxygen atoms bonded to sulfur in a sulfone configuration (dioxo group).

  • N-ethyl: An ethyl group (-CH₂CH₃) attached to the nitrogen atom.

  • 2,5-dimethylbenzene-1-sulfonamide: A benzene ring substituted with methyl groups at positions 2 and 5 and a sulfonamide (-SO₂NH-) functional group at position 1 .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄S₂
Molecular Weight374.47 g/mol
IUPAC NameN-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2,5-dimethylbenzene-1-sulfonamide
CAS RegistryNot yet assigned

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route exists for this compound, analogous sulfonamide derivatives suggest a multi-step approach:

  • Thiolane Sulfone Formation: Oxidation of thiolane (tetrahydrothiophene) with hydrogen peroxide to yield 1,1-dioxo-thiolane .

  • Amine Functionalization: Reaction of 1,1-dioxo-thiolan-3-amine with ethylating agents (e.g., ethyl bromide) to introduce the N-ethyl group.

  • Sulfonylation: Coupling the modified amine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions .

Analytical Characterization

Key techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.1–2.4 ppm), and ethyl group (δ 1.2–1.4 ppm).

    • ¹³C NMR: Signals for sulfone carbons (δ 45–55 ppm) and aromatic carbons (δ 120–140 ppm) .

  • Infrared Spectroscopy (IR): Stretching vibrations for sulfonyl groups (S=O at ~1350 cm⁻¹ and ~1150 cm⁻¹) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 374.47 (M⁺).

Physicochemical Properties

Predicted Properties

Computational models and analog data suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to sulfonamide polarity.

  • Melting Point: Estimated 180–190°C, consistent with rigid sulfone frameworks .

  • Lipophilicity: LogP ~2.5, indicating balanced hydrophobicity suitable for biological membranes.

Table 2: Comparative Physicochemical Data

CompoundMolecular WeightLogPSolubility (mg/mL)
Target Compound374.472.55.2 (DMSO)
N-[(1,1-dioxo-thiolan-3-yl)methyl]-2-fluorobenzenesulfonamide 307.41.88.9 (DMSO)

Industrial and Research Applications

Material Science

Sulfone-containing compounds are valued for:

  • Polymer Stabilizers: Antioxidant properties due to sulfur’s radical-scavenging capacity.

  • Liquid Crystals: Rigid sulfone cores enhance thermal stability .

Drug Development

  • Lead Optimization: The ethyl and methyl groups offer sites for structural tuning to improve pharmacokinetics.

  • Targeted Delivery: Conjugation with nanoparticles for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator